
1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine is an organic compound that features a chlorophenyl group and a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine typically involves the reaction of 4-chlorobenzaldehyde with 1-chloro-2,2,2-trifluoroethylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to reduce the compound, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or fluorinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that alter cellular processes, leading to its observed biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-N-(2,2,2-trifluoroethyl)methanimine
- 1-(4-Chlorophenyl)-N-(1-chloroethyl)methanimine
- 1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)ethanamine
Uniqueness
1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine is unique due to the presence of both a chlorophenyl group and a trifluoroethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications.
Propiedades
Número CAS |
88708-75-2 |
|---|---|
Fórmula molecular |
C9H6Cl2F3N |
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine |
InChI |
InChI=1S/C9H6Cl2F3N/c10-7-3-1-6(2-4-7)5-15-8(11)9(12,13)14/h1-5,8H |
Clave InChI |
HLLQJCDJPDEAJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC(C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Indolo[2,3-b]acridine-6,12(11H)-dione](/img/structure/B14402451.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
![4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide](/img/structure/B14402464.png)
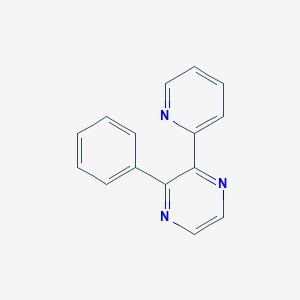
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
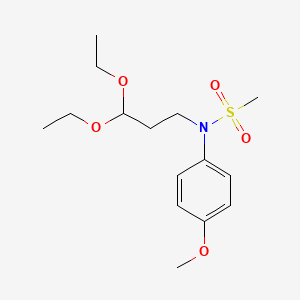
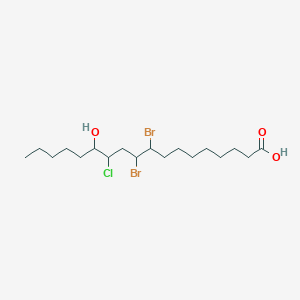
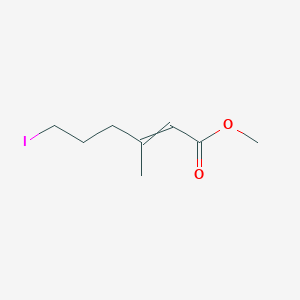

![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)
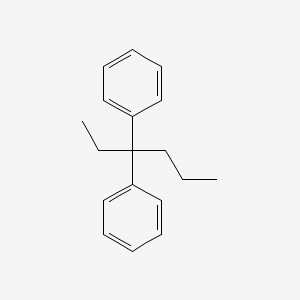
![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
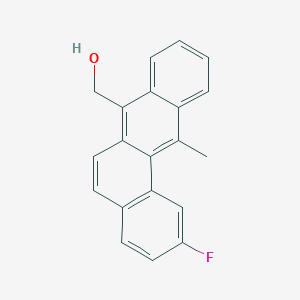
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
